REACTION_SMILES
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[CH:1]1([O:6][c:7]2[cH:8][c:9]([CH:10]=[O:11])[cH:12][cH:13][c:14]2[O:15][CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5]1.[ClH:17].[NH2:18][OH:19].[OH2:20].[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1>>[CH:1]1([O:6][c:7]2[cH:8][c:9]([CH:10]=[N:18][OH:19])[cH:12][cH:13][c:14]2[O:15][CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1OC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COc1ccc(C=NO)cc1OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |